molecular formula C16H19N3O2S B254272 N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

カタログ番号 B254272
分子量: 317.4 g/mol
InChIキー: UQFMMPBHROTQGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway involved in the development and progression of cancer.

作用機序

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide works by inhibiting the BTK pathway, which is a critical signaling pathway involved in the development and progression of cancer. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B cells. By inhibiting BTK, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to modulate the immune response, which may contribute to its anti-tumor activity.

実験室実験の利点と制限

One advantage of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. In addition, this compound has a favorable pharmacokinetic profile, which may make it suitable for clinical development. However, one limitation of this compound is that it may have off-target effects, which could lead to unwanted side effects.

将来の方向性

There are several potential future directions for the development of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide. One area of interest is the exploration of combination therapies, as this compound has been shown to enhance the activity of other anti-cancer agents. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential off-target effects. Finally, clinical studies are needed to determine the safety and efficacy of this compound in human patients.

合成法

The synthesis of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide involves a multi-step process that begins with the condensation of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-oxo-1,6-dihydro-2-pyrimidinethiol to form the desired product.

科学的研究の応用

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

特性

分子式

C16H19N3O2S

分子量

317.4 g/mol

IUPAC名

N-(4-tert-butylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H19N3O2S/c1-16(2,3)11-4-6-12(7-5-11)18-14(21)10-22-15-17-9-8-13(20)19-15/h4-9H,10H2,1-3H3,(H,18,21)(H,17,19,20)

InChIキー

UQFMMPBHROTQGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2

正規SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。